(E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C23H26N8O2 and its molecular weight is 446.515. The purity is usually 95%.
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Biological Activity
(E)-1-(4-(4-(1H-imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one, designated as compound 1203431-16-6, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C23H26N8O2 with a molecular weight of 446.5 g/mol. Its complex structure features multiple pharmacophores, including an imidazole ring and a triazine moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
CAS Number | 1203431-16-6 |
Molecular Formula | C23H26N8O2 |
Molecular Weight | 446.5 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer cell proliferation and apoptosis. The imidazole and triazine components are known to influence pathways related to cell cycle regulation and programmed cell death.
Anticancer Activity
Recent studies have indicated that compounds bearing imidazole and triazine moieties exhibit significant anticancer properties. For instance, a study reported that imidazole derivatives demonstrated IC50 values in the range of 80–200 nM against various cancer cell lines such as HCT-15 and MDA-MB-468 . The presence of the phenylpropene structure in this compound may enhance its interaction with tubulin, thereby inhibiting microtubule polymerization—a common mechanism for inducing cancer cell death.
Case Studies
Case Study 1: Antitumor Activity
In vitro studies have shown that similar compounds with imidazole and triazine scaffolds inhibited the growth of cervical and bladder cancer cell lines. For example, one derivative exhibited an IC50 of 0.51 µM against A549 lung cancer cells, demonstrating potent antiproliferative effects . The structural similarity suggests that this compound may exhibit comparable efficacy.
Case Study 2: Neuropharmacological Potential
Another study investigated the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds could significantly reduce apoptosis in neuronal cells by modulating signaling pathways associated with oxidative stress response . This suggests that our compound may also possess neuroprotective properties worth exploring further.
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl ring and the piperazine nitrogen can significantly alter biological activity. For instance:
- Substitution on the Imidazole Ring : Variations in substituents can enhance potency against specific cancer cell lines.
- Morpholino Group : The inclusion of morpholino enhances solubility and bioavailability, potentially increasing therapeutic effectiveness.
Properties
IUPAC Name |
(E)-1-[4-(4-imidazol-1-yl-6-morpholin-4-yl-1,3,5-triazin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N8O2/c32-20(7-6-19-4-2-1-3-5-19)28-10-12-29(13-11-28)21-25-22(30-14-16-33-17-15-30)27-23(26-21)31-9-8-24-18-31/h1-9,18H,10-17H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVVRUUDTRRFMJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)C=CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)C(=O)/C=C/C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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